4-Methyl-5h-pyrido[4,3-b]indol-3-amine
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Overview
Description
4-Methyl-5H-pyrido[4,3-b]indol-3-amine is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by a fused ring system consisting of a pyridine ring and an indole ring, with a methyl group at the 4-position and an amine group at the 3-position. It is known for its biological activity and has been studied for various applications in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5H-pyrido[4,3-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This can result in the induction of apoptosis in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-5H-pyrido[4,3-b]indol-3-amine: Similar structure with an additional methyl group at the 1-position.
5-Methyl-5H-pyrido[4,3-b]indole: Lacks the amine group at the 3-position.
1-Amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles: Structurally related compounds with various substitutions at the 1-position.
Uniqueness
4-Methyl-5H-pyrido[4,3-b]indol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75240-17-4 |
---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
4-methyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C12H11N3/c1-7-11-9(6-14-12(7)13)8-4-2-3-5-10(8)15-11/h2-6,15H,1H3,(H2,13,14) |
InChI Key |
DDXIBCGNKDUWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN=C1N)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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